molecular formula C12H16Cl2N4O2 B1435920 3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride CAS No. 2097932-39-1

3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride

Cat. No.: B1435920
CAS No.: 2097932-39-1
M. Wt: 319.18 g/mol
InChI Key: GHFNKSLVGHICBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[2,3-d]pyrimidine derivative featuring a piperidin-4-yl substituent at position 3 and exists as a dihydrochloride salt. Its molecular formula is C₁₁H₁₄Cl₂N₄O₂ (calculated from and ). The dihydrochloride form enhances aqueous solubility, making it suitable for pharmacological applications. It is cataloged under CAS reference 10-F521200 by CymitQuimica and is available for research use .

Properties

IUPAC Name

3-piperidin-4-yl-1H-pyrido[2,3-d]pyrimidine-2,4-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.2ClH/c17-11-9-2-1-5-14-10(9)15-12(18)16(11)8-3-6-13-7-4-8;;/h1-2,5,8,13H,3-4,6-7H2,(H,14,15,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFNKSLVGHICBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)C3=C(NC2=O)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride (CAS No. 2097932-39-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

  • Molecular Formula : C12H16Cl2N4O2
  • Molecular Weight : 282.73 g/mol
  • IUPAC Name : 3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione dihydrochloride

Biological Activity Overview

The biological activity of this compound has been documented across various studies:

Anticancer Activity

Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit potent anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) through the activation of apoptotic pathways involving CASP3 and p53 while inhibiting Bcl2 expression and CDK4/6 activity .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
6bPC-310.5Apoptosis via CASP3 activation
8dMCF-712.0Inhibition of Bcl2 and CDK4/6

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines have also been noted for their antimicrobial properties. Studies have shown that these compounds can disrupt bacterial cell membranes and exhibit activity against various pathogens . The mechanism involves the destruction of membrane integrity leading to cell lysis.

Table 2: Antimicrobial Activity Overview

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus20 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers intrinsic apoptosis pathways in cancer cells by modulating key proteins involved in cell survival and death.
  • Inhibition of Enzymatic Targets : It acts as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway necessary for DNA synthesis . This inhibition is particularly relevant in the context of antiparasitic and anticancer therapies.
  • Membrane Disruption : The antimicrobial action is attributed to the compound's ability to compromise bacterial cell membranes, leading to cytoplasmic leakage and cell death .

Case Studies

Several studies highlight the therapeutic potential of pyrido[2,3-d]pyrimidines:

  • Study on Cytotoxicity : A comprehensive study evaluated various derivatives against multiple cancer cell lines. The results indicated that certain modifications on the pyrido[2,3-d]pyrimidine scaffold significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties against foodborne pathogens. The findings revealed that specific derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrido[2,3-d]pyrimidine structure have shown promise as potential anticancer agents. For instance, derivatives of 3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine have been investigated for their ability to inhibit various kinases involved in cancer progression.

Case Study : A study highlighted the synthesis of a library of pyrido[2,3-d]pyrimidines that were tested against fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR) kinases. Compounds with modifications at specific positions exhibited enhanced inhibitory activity compared to their unmodified counterparts .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated efficacy against a range of bacterial strains and fungi.

Research Findings : In vitro studies revealed that specific derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Neuroprotective Effects

Emerging research suggests that pyrido[2,3-d]pyrimidine derivatives may possess neuroprotective properties. They are being studied for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Evidence : A recent review outlined the neuroprotective mechanisms attributed to these compounds, including antioxidant activity and inhibition of neuroinflammation pathways. These effects could contribute to the preservation of neuronal integrity in models of neurodegeneration .

Comparison with Similar Compounds

Pyrido[2,3-d]Pyrimidine Core Derivatives

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 21038-66-4) :

    • Lacks the piperidinyl group and hydrochloride salts.
    • Molecular formula: C₇H₅N₃O₂ (MW: 163.13) .
    • Lower molecular weight and neutral form reduce solubility compared to the dihydrochloride derivative.
  • 3-[(4-Bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-pyrido[2,3-d]pyrimidine-2,4-dione (CAS 1147522-06-2) :

    • Features bromophenyl and trifluoromethyl groups.
    • Higher lipophilicity (MW: 414.18) due to aromatic and fluorinated substituents .

Piperidine-Substituted Analogues

  • 3-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride (CAS 2126178-23-0) :
    • Shares the piperidinyl group and dihydrochloride salt but has an imidazo[4,5-b]pyridine core.
    • Molecular formula: C₁₁H₁₆Cl₂N₄O (MW: 291.18) .
    • Structural differences may alter binding affinity in biological targets.

Pyrido[3,4-d]Pyrimidinone Derivatives

  • 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one :

    • Substituted with dichlorobenzyl-piperidine and pyrazole groups.
    • Demonstrated kinase inhibition activity in cellular assays .
  • 7-(4-Methyl-1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-pyrido[1,2-a]pyrimidin-4-one :

    • Features a diazepane ring and dimethoxyphenyl group.
    • Likely targets GPCRs or kinases due to the amine-rich structure .

Pharmacological Activity

  • Kinase Inhibition: Pyrido[3,4-d]pyrimidinones (–4) show potent cellular activity, suggesting the target compound may share kinase-targeting mechanisms.
  • Solubility and Bioavailability : The dihydrochloride salt improves solubility over neutral analogues (e.g., CAS 21038-66-4) , enhancing oral bioavailability.

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (Water) Key Substituents
Target Compound 291.18 ~1.5 High (salt form) Piperidinyl, dihydrochloride
CAS 21038-66-4 (neutral core) 163.13 ~0.2 Low None
CAS 1147522-06-2 (bromophenyl derivative) 414.18 ~3.8 Low Bromophenyl, trifluoromethyl
8-Substituted pyrido[3,4-d]pyrimidinone ~500 ~2.5 Moderate Dichlorobenzyl, pyrazole

*LogP estimated using fragment-based methods.

Preparation Methods

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Remarks
Pyrido[2,3-d]pyrimidine core synthesis 6-amino-1,3-disubstituted uracils, reflux Formation of bicyclic pyrimidine core
Piperidin-4-yl substitution Piperidin-4-yl reagent, ethanol or DMF, reflux Introduction of piperidine moiety
Salt formation Hydrochloric acid in alcohol, room temperature Dihydrochloride salt, crystalline form

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride?

  • Methodology : A common approach involves multi-step condensation and cyclization reactions. For example, pyrido[2,3-d]pyrimidine derivatives are often synthesized via one-pot reactions using catalytic acids (e.g., p-toluenesulfonic acid) with precursors like coumarins, aldehydes, and thiourea . Specific conditions (e.g., solvent, temperature) must be optimized to avoid side products.
  • Safety : Use inert solvents (e.g., dichloromethane) and ensure proper ventilation due to potential HCl gas release during dihydrochloride salt formation .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Purity assessment (≥98% by HPLC with UV detection at 206–220 nm) .
  • NMR : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR). For example, piperidine and pyrimidine protons appear as distinct multiplet clusters .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ ion for free base or salt adducts) .

Q. What safety precautions are critical during handling?

  • Hazard Mitigation :

  • Skin/Eye Contact : Immediate flushing with water; remove contaminated clothing .
  • Inhalation : Transfer to fresh air; seek medical attention if respiratory distress occurs .
  • Storage : Protect from moisture and light at 2–8°C in airtight containers .

Advanced Research Questions

Q. How do reaction conditions influence yield in the synthesis of pyrido-pyrimidine derivatives?

  • Key Variables :

  • Catalyst : Acidic catalysts (e.g., p-TSA) improve cyclization efficiency but may require neutralization post-reaction .
  • Temperature : Elevated temperatures (80–100°C) accelerate condensation but risk decomposition; monitor via TLC .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification .
    • Data Contradictions : Conflicting reports on optimal catalyst ratios (e.g., 5–10 mol% p-TSA) suggest systematic screening is essential .

Q. What computational tools can predict the compound’s reactivity or binding properties?

  • Approaches :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .
  • Molecular Docking : Assess interactions with biological targets (e.g., kinases) using software like AutoDock Vina .
    • Case Study : Pyrido-pyrimidine derivatives exhibit varied binding affinities based on substituent positioning (e.g., piperidinyl vs. pyrrolidinyl groups) .

Q. How can low yields in the final dihydrochloride salt formation be resolved?

  • Troubleshooting :

  • Salt Precipitation : Use cold HCl-saturated ether or ethanol to improve crystallinity .
  • Byproduct Analysis : LC-MS to identify unreacted intermediates (e.g., free base residues) .
  • Stoichiometry : Ensure excess HCl (2–3 equivalents) for complete salt conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.